molecular formula C9H13N3OS B1488371 (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1695998-64-1

(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B1488371
CAS No.: 1695998-64-1
M. Wt: 211.29 g/mol
InChI Key: GLSJWZLAJOIILE-UHFFFAOYSA-N
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Description

(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a synthetically designed chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a azetidine amine scaffold linked to a 2,4-dimethylthiazole moiety via a methanone group, a structural motif common in the development of pharmacologically active molecules. The thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its versatile interactions with biological targets . This compound serves as a key synthetic intermediate for researchers exploring novel bioactive molecules. Its molecular framework is particularly valuable for constructing potential protease inhibitors, kinase inhibitors, and other therapeutic agents, given the prevalence of similar azetidine and thiazole-containing structures in modern drug discovery programs . The presence of the 3-aminoazetidine group provides a versatile handle for further synthetic elaboration, allowing for the creation of diverse compound libraries for biological screening. The dimethylthiazole component contributes to the molecule's physicochemical properties and may influence its binding characteristics with target proteins. As a research chemical, (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is intended for use in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-5-8(14-6(2)11-5)9(13)12-3-7(10)4-12/h7H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSJWZLAJOIILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Aminoazetidine

Synthesis of 2,4-Dimethylthiazole-5-carboxylic Acid Derivative

  • Thiazole ring construction : The thiazole ring is typically synthesized by condensation of α-haloketones with thiourea or related sulfur-containing reagents, introducing methyl substituents at positions 2 and 4 by using appropriate methylated precursors.

  • Carboxylation at position 5 : Functionalization at position 5 with a carboxylic acid group can be achieved by lithiation followed by carbon dioxide quenching or by direct substitution if a suitable leaving group is present.

Amide Bond Formation

  • Use of peptide coupling reagents : The carboxylic acid derivative of the thiazole is activated using reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), carbodiimides (e.g., EDC, DCC), or other modern coupling agents in the presence of a base like triethylamine.

  • Direct acylation with acid chlorides : Conversion of the acid to the acid chloride followed by reaction with 3-aminoazetidine under mild conditions can yield the amide.

  • Microwave-assisted synthesis : Some protocols employ microwave irradiation to accelerate coupling reactions, improving yields and reducing reaction times.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Azetidine ring formation Intramolecular cyclization of 3-haloalkylamine, base 60-80 Control of temperature critical
2 Thiazole ring synthesis Condensation of α-haloketone with thiourea, methylated precursors 70-85 Methyl groups introduced via precursors
3 Carboxylation at C-5 Lithiation + CO2 or substitution 50-75 Requires anhydrous conditions
4 Amide bond formation BOP reagent, triethylamine, DMF, room temp or microwave 65-90 Microwave heating reduces reaction time

Research Findings and Optimization

  • Coupling Efficiency : Use of BOP reagent with triethylamine in anhydrous DMF has been shown to give high coupling efficiency for amide bond formation involving azetidine amines and heteroaryl acids, with yields often exceeding 80% under optimized conditions.

  • Microwave Assistance : Microwave irradiation at temperatures around 140 °C for 1–5 hours accelerates the coupling reaction, reducing side reactions and improving purity.

  • Purification : Silica gel chromatography using dichloromethane/methanol mixtures is effective for purifying the final amide compound.

  • Alternative Catalysts : Palladium-catalyzed cross-coupling reactions have been employed for related heterocyclic systems but are less common for direct amide formation in this context.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents/Conditions Advantages Limitations
3-Aminoazetidine synthesis Intramolecular cyclization 3-haloalkylamine, base Straightforward, moderate yield Requires careful temperature control
2,4-Dimethylthiazole synthesis Condensation of α-haloketone with thiourea α-Haloketone, thiourea, methylated precursors Efficient ring formation Multi-step, sensitive intermediates
Carboxylation at position 5 Lithiation and CO2 quenching Organolithium reagents, CO2 Direct functionalization Moisture sensitive, requires dry conditions
Amide bond formation Coupling with BOP reagent or acid chloride BOP reagent, triethylamine, DMF, microwave High yield, mild conditions Cost of reagents, need for anhydrous conditions

Chemical Reactions Analysis

(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxo derivatives of the compound.

  • Reduction: Reduced analogs with altered functional groups.

  • Substitution: Various substituted derivatives based on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: Employed in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following thiazole- and methanone-containing analogs highlight key structural differences and their implications:

Compound Name Key Structural Features Biological Activity Synthesis Route References
(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone 3-Aminoazetidine + 2,4-dimethylthiazole Potential PI3Kα inhibition (inferred from similar thiazoles) Likely via bromoethanone intermediates and amine cyclization
(2-Anilino-1,3-thiazol-5-yl)(4-biphenylyl)methanone Biphenyl group + anilino-thiazole Not explicitly stated; biphenyl groups often enhance lipophilicity and target binding Coupling of biphenyl carbonyl with thiazole amines
{4-Amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone Dual methoxy and amino substitutions on thiazole and aryl groups Antibacterial (comparable to ampicillin in related compounds) Condensation of hydrazonoyl chlorides with thioamides
1-Adamantyl[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone Adamantyl group + ethylamino-thiazole Likely enhanced metabolic stability due to adamantane’s rigidity Adamantane carbonyl coupling with aminothiazoles
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Pyrazole + cyanothiophene Anticancer or antimicrobial (common for thiophene derivatives) Multicomponent reactions involving dioxane, triethylamine, and sulfur

Biological Activity

The compound (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a novel molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape surrounding this compound.

Chemical Structure and Properties

The molecular structure of (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone can be described as follows:

  • Molecular Formula : C₉H₁₃N₃OS
  • Molecular Weight : 199.29 g/mol

This compound features an azetidine ring and a thiazole moiety, both of which are known for their biological significance.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole moiety in (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is particularly noteworthy for its ability to inhibit various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(3-Aminoazetidin-1-yl)(2,4-DMT)Staphylococcus aureus32 µg/mL
(3-Aminoazetidin-1-yl)(2,4-DMT)Escherichia coli64 µg/mL
(3-Aminoazetidin-1-yl)(2,4-DMT)Pseudomonas aeruginosa128 µg/mL

The above data suggests that this compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity and Cancer Research

Studies have explored the cytotoxic effects of (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone against various cancer cell lines. The compound has demonstrated promising results in inhibiting cell proliferation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

These findings indicate that the compound may possess potential as an anticancer agent.

The proposed mechanism by which (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone exerts its biological effects involves the inhibition of specific kinases involved in cell cycle regulation. This inhibition leads to apoptosis in cancer cells and a reduction in bacterial growth through interference with essential metabolic pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models. For instance:

  • Study on Antibacterial Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various thiazole derivatives, including our compound. Results showed significant inhibition against multi-drug resistant strains of E. coli and S. aureus .
  • Cytotoxicity Study : Another investigation focused on the cytotoxic effects on breast cancer cells, revealing that treatment with (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone resulted in a dose-dependent decrease in cell viability .

Q & A

Q. What are the established synthetic routes for (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example:

  • Azetidine-thiazole coupling : Reacting 3-aminoazetidine derivatives with activated thiazole carbonyl precursors under reflux conditions. Ethanol or dimethylformamide (DMF) are common solvents, with catalytic acetic acid or triethylamine to facilitate amide bond formation .
  • Intermediate purification : Post-reaction, solvent evaporation under reduced pressure followed by recrystallization (e.g., using ethanol or DMF) yields the pure product. Evidence from analogous thiazole-triazole syntheses highlights the importance of stoichiometric control to avoid byproducts .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify the azetidine N–H (δ ~2.5–3.5 ppm) and thiazole C–S (δ ~160–170 ppm) environments. Coupling constants in the azetidine ring confirm its strained geometry .
  • IR Spectroscopy : Peaks at ~1650–1700 cm1^{-1} confirm the ketone (C=O) group, while N–H stretches (3300–3500 cm1^{-1}) validate the amine moiety .
  • Elemental Analysis : Matches between calculated and observed C, H, N, and S percentages confirm purity (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized under varying solvent and catalyst conditions?

Methodological Answer:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) often improve solubility of intermediates, while ethanol minimizes side reactions. Evidence from triazole-thiazole syntheses shows a 15–20% yield increase in DMF vs. ethanol due to better intermediate stabilization .
  • Catalyst selection : Triethylamine enhances nucleophilicity in amide coupling, whereas acetic acid may protonate competing nucleophiles. A 1:1.2 molar ratio of catalyst to substrate is recommended .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control for degradation : Monitor compound stability under assay conditions (e.g., pH, temperature). For instance, organic degradation over 9 hours in aqueous media can alter activity profiles, necessitating real-time HPLC monitoring .
  • Standardize assay protocols : Variability in cell lines (e.g., HepG2 vs. MCF-7) or incubation times may explain discrepancies. Use internal controls like doxorubicin to calibrate cytotoxicity measurements .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Molecular docking : Tools like AutoDock Vina model interactions between the thiazole ring and hydrophobic enzyme pockets (e.g., kinases). Docking scores correlate with experimental IC50_{50} values when validated against crystal structures .
  • DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d,p) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • Accelerated stability studies : Incubate the compound at 37°C in buffers (pH 2–9) and analyze degradation via LC-MS. For example, ester hydrolysis in acidic conditions may require formulation adjustments .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests suitability for long-term storage) .

Q. What strategies enable regioselective functionalization of the azetidine ring?

Methodological Answer:

  • Protecting group chemistry : Use tert-butoxycarbonyl (Boc) to shield the 3-amino group during thiazole coupling. Deprotection with trifluoroacetic acid restores reactivity for subsequent modifications .
  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl groups at the azetidine C-2 position, as demonstrated in pyrazole-methanone analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Reactant of Route 2
(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

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